Oleyl chloride

Description

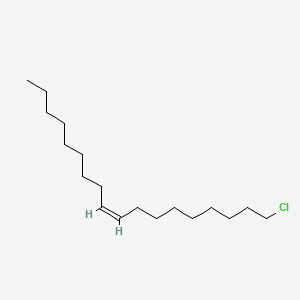

Structure

2D Structure

3D Structure

Properties

CAS No. |

59485-81-3 |

|---|---|

Molecular Formula |

C18H35Cl |

Molecular Weight |

286.9 g/mol |

IUPAC Name |

1-chlorooctadec-9-ene |

InChI |

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |

InChI Key |

IFABLCIRROMTAN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCl |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCl |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCl |

Other CAS No. |

59485-81-3 16507-61-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oleyl Chloride from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing oleyl chloride from oleic acid. This compound is a critical reactive intermediate used in the synthesis of various oleochemicals, surfactants, and pharmaceutical agents. Its high reactivity, stemming from the acyl chloride group, allows for the facile introduction of the oleyl moiety into diverse molecular scaffolds.[1] This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates reaction pathways and workflows to aid researchers in selecting and implementing the most suitable synthesis strategy.

General Reaction Pathway

The conversion of oleic acid to this compound involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This is typically achieved by reacting oleic acid with a suitable chlorinating agent. The general transformation is illustrated below.

Caption: General reaction scheme for the synthesis of this compound.

Synthesis Methodologies

Several chlorinating agents are commonly employed for the synthesis of this compound, each with distinct advantages and procedural requirements. The most prevalent methods utilize thionyl chloride, oxalyl chloride, phosphorus trichloride, and triphosgene.

Thionyl Chloride (SOCl₂) Method

The reaction of oleic acid with thionyl chloride is a widely used and efficient method for producing this compound.[2][3][4] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[3][5] This method can achieve near-quantitative yields, especially when using specialized reactor systems that minimize thermal exposure.[1]

Experimental Protocol (Tangential Reactor): [6]

-

Apparatus Setup: Assemble a tangential reactor apparatus with a dropping funnel, a distillation column, and a receiver. The apparatus is designed for countercurrent distillation to ensure efficient reaction and separation.

-

Reactant Charging: Charge the dropping funnel with 70 g (0.25 mole) of oleic acid.

-

Reaction Initiation: Begin the distillation of thionyl chloride in the apparatus, ensuring the column is filled with vapor and reflux is steady.

-

Oleic Acid Addition: Add the oleic acid from the dropping funnel into the top of the column over a period of 35 minutes (rate of approximately 120 g per hour).

-

Product Collection: The crude this compound collects in the receiver. The effluent typically contains a stoichiometric excess of thionyl chloride (25-40%).

-

Purification: Remove the excess thionyl chloride via vacuum stripping or distillation. The crude product is often suitable for many applications without further purification. For high purity, distill the product under high vacuum (b.p. 180–185°C at 1–2 mm Hg).[6]

Experimental Protocol (Standard Reflux): [7]

-

Setup: In a two-necked round-bottom flask, place 0.1 mol of fatty acid.

-

Reagent Addition: Place the flask in a water bath maintained at 35–40°C. Slowly add 10.0 g (0.15 mol) of thionyl chloride with shaking.

-

Reaction: Reflux the reaction mixture in the water bath for 5 hours.

-

Purification: After the reaction, remove the excess thionyl chloride by rotary evaporation. Add a dry solvent (e.g., dichloromethane) and evaporate again to ensure complete removal of residual thionyl chloride.[7]

Oxalyl Chloride ((COCl)₂) Method

Oxalyl chloride is another highly effective reagent for this conversion, often favored in laboratory settings for its mild reaction conditions and the formation of only gaseous byproducts (CO, CO₂, HCl), simplifying workup.[8][9] This method has been reported to provide high yields and is less likely to cause isomerization of the double bond compared to other reagents.[6][8]

Experimental Protocol:

-

Apparatus Setup: Equip a dry, four-neck round-bottom flask with a nitrogen inlet, addition funnel, thermometer, and mechanical stirrer.

-

Reactant Charging: Under a nitrogen atmosphere, charge the flask with 229 g of oleic acid (99% pure), 263 mL of toluene, and 109 mL of oxalyl chloride. The addition should be cautious to avoid foaming and at a rate that maintains the internal temperature between 25–30°C (approx. 15 minutes).

-

Reaction: After the addition is complete, wash the funnel with an additional 25 mL of toluene. Stir the reaction mixture at 25–30°C for 30 minutes, then heat to 50–55°C and stir for an additional hour.

-

Purification: Distill off the toluene solvent under reduced pressure (initially at 35–40°C/63 mm Hg, then at 30–25°C/26 mm Hg for 1.5 hours) to obtain the this compound product.

Phosphorus Trichloride (PCl₃) Method

Phosphorus trichloride is an economical alternative, though it typically provides lower yields compared to thionyl chloride or oxalyl chloride.[6] A key difference is the formation of a liquid byproduct, phosphorous acid (H₃PO₃), which must be separated from the product.[1][10]

Experimental Protocol: [1][10]

-

Reactant Charging: Place oleic acid into a reaction vessel equipped with a stirrer.

-

PCl₃ Addition: Slowly add phosphorus trichloride while stirring. Control the addition rate to maintain the reaction temperature between 25–33°C.

-

Reaction: Once the addition is complete, raise the temperature to 55°C and maintain it for 4 hours.

-

Separation: After the reaction period, allow the mixture to settle. The denser phosphorous acid will form a lower layer. Separate the upper layer containing the crude this compound.

Triphosgene (Bis(trichloromethyl) carbonate) Method

A more recent and safer alternative to using phosgene gas is the use of solid triphosgene.[11][12] This method, often catalyzed by N,N-dimethylformamide (DMF), proceeds under mild conditions and offers high yields and purity without causing isomerization of the cis-double bond.[1]

Experimental Protocol: [1][12]

-

Reactant Charging: In a three-necked flask, add 14.1 g of purified oleic acid and 4.9–14.8 g of triphosgene (molar ratio of oleic acid to triphosgene between 3:1 and 1:1).

-

Catalyst Addition: Maintain the flask at a constant temperature between 40–80°C in a water bath. Slowly add 0.36–1.10 g of N,N-dimethylformamide (10-30 mol% of oleic acid) dropwise.

-

Reaction: After the catalyst addition, maintain the constant temperature and stir for 0.5 to 8 hours.

-

Separation: Once the reaction is complete, let the solution stand for 30-60 minutes to allow for phase separation. The upper layer is the this compound product.

Comparative Summary of Synthesis Methods

The choice of synthetic route depends on factors such as scale, required purity, cost, and safety considerations. The following table summarizes the key quantitative parameters for each method.

| Method | Chlorinating Agent | Typical Yield | Purity | Reaction Conditions | Key Advantages & Disadvantages |

| Thionyl Chloride | SOCl₂ | 97–99%[1][6] | High | 35–79°C, 1-5 h | (+) High yield, gaseous byproducts.[5] (-) Corrosive, requires excess reagent.[11] |

| Oxalyl Chloride | (COCl)₂ | 86%[6] | High | 25–55°C, 1.5-2 h | (+) Mild conditions, gaseous byproducts, high purity.[8] (-) More expensive than SOCl₂.[9] |

| Phosphorus Trichloride | PCl₃ | ~60%[6] | Moderate | 25–55°C, 4-5 h[1][10] | (+) Economical.[6] (-) Lower yield, liquid byproduct requires separation.[1][11] |

| Triphosgene | (Cl₃CO)₂CO | up to 95%[1][12] | up to 95%[1][12] | 40–80°C, 0.5-8 h[1][12] | (+) Safer than phosgene, high yield/purity, no isomerization.[1] (-) Requires catalyst. |

General Experimental and Purification Workflow

The overall process for synthesizing and purifying this compound follows a logical sequence of steps, from reaction setup to final product analysis. Acyl chlorides are moisture-sensitive, so all operations should be conducted under anhydrous conditions.[13]

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification Details:

-

Vacuum Stripping/Evaporation: This is the most common method for removing volatile components like excess chlorinating agents (thionyl chloride, oxalyl chloride) and reaction solvents (toluene, hexane).[7]

-

Distillation: For achieving high purity, fractional distillation under high vacuum is employed. This separates the this compound from non-volatile impurities and any high-boiling byproducts.[6]

-

Phase Separation: In methods that produce a liquid byproduct, such as the PCl₃ method, a simple separation of the immiscible layers is the primary purification step.[1][10]

-

Color Reduction: For industrial applications where color is a critical parameter, crude this compound produced via phosgenation can be treated with a strong oxidizer like chlorine to reduce its Gardner color number.[14]

Conclusion

The synthesis of this compound from oleic acid can be accomplished through several effective methods. The thionyl chloride route offers a balance of high yield and operational simplicity, making it suitable for both lab and industrial scales. The oxalyl chloride method provides excellent purity under mild conditions, ideal for sensitive substrates in research and pharmaceutical development. For cost-driven, large-scale production, the phosphorus trichloride method remains a viable option despite its lower yield. Finally, the emerging triphosgene method presents a safer, high-purity alternative that avoids the hazards of gaseous phosgene while preventing isomerization, making it a compelling choice for modern synthetic applications. The selection of the optimal method should be guided by the specific requirements of the target application, considering factors of scale, purity, cost, and safety.

References

- 1. Buy this compound (EVT-334935) | 16507-61-2 [evitachem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 10. Production method and application of oleoyl chloride-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 11. Page loading... [guidechem.com]

- 12. CN102731293A - Method for synthesizing oleoyl chloride by triphosgene - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. EP0275700A1 - Process for reducing color in fatty acid chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to Oleyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oleyl chloride, a reactive long-chain acyl chloride pivotal in various research and development sectors. This document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications in organic synthesis, materials science, and drug development.

Core Properties of this compound

This compound, derived from the naturally occurring oleic acid, is a colorless to pale yellow liquid with a pungent odor.[1] Its utility as a chemical intermediate stems from the reactive acyl chloride group attached to the 18-carbon unsaturated alkyl chain.

| Property | Value | Reference |

| CAS Number | 112-77-6 | [2][3] |

| Molecular Weight | 300.91 g/mol | [2][3] |

| Molecular Formula | C₁₈H₃₃ClO | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | [4] |

| Boiling Point | 193 °C / 4 mmHg | [4] |

| Density | 0.91 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.463 | [4] |

| Flash Point | 171 °C (closed cup) | [4] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound from oleic acid can be achieved through various chlorinating agents. The choice of reagent can influence the reaction conditions, yield, and purity of the final product.

Synthesis via Thionyl Chloride

This method is widely employed for the preparation of acyl chlorides due to the gaseous nature of its byproducts, which simplifies purification.[5]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oleic acid.

-

Slowly add thionyl chloride (1.5 equivalents) to the flask while stirring in a water bath maintained at 35–40 °C.[5]

-

After the initial reaction subsides, reflux the mixture for 5 hours.[5]

-

Remove the excess thionyl chloride by distillation. To ensure complete removal, dry toluene can be added and subsequently distilled off.[5]

-

The crude this compound can be purified by vacuum distillation.[2]

Caption: Synthesis of this compound using Thionyl Chloride.

Synthesis via Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion, often used with a catalytic amount of N,N-dimethylformamide (DMF).[6] This method is considered mild and efficient.[6]

Experimental Protocol:

-

Dissolve oleic acid (1.0 g) in hexane (10 ml) in a dry reaction vessel.

-

Add oxalyl chloride (2.0 ml) to the solution.

-

Stir the mixture under anhydrous conditions for 1.5 hours.

-

Evaporate the solvent and excess reagent in vacuo to yield this compound as a colorless oil.

Caption: Synthesis of this compound using Oxalyl Chloride.

Applications in Research and Development

The high reactivity of the acyl chloride group makes this compound a versatile building block in organic synthesis and materials science.

Acylation Reactions: Synthesis of Esters and Amides

This compound readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. These reactions are fundamental in the synthesis of surfactants, lubricants, and various bioactive molecules.

General Protocol for Amide Synthesis (Schotten-Baumann Reaction):

-

Prepare a stirring solution of the primary or secondary amine in an aprotic solvent like dichloromethane (DCM).

-

Add an equimolar amount of a base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add this compound (1-2 equivalents) to the stirring solution.

-

Allow the reaction to proceed at room temperature for 8-16 hours.

-

Quench the reaction with water and extract the amide product with an organic solvent.

Caption: General reaction schemes for ester and amide synthesis from this compound.

Surface Modification of Nanoparticles and Polymers

Conceptual Workflow for Surface Modification:

-

Material Preparation: Disperse the nanoparticles or polymer in a suitable solvent.

-

Surface Activation (if necessary): Introduce hydroxyl or amine functionalities on the surface.

-

Grafting Reaction: Add this compound to the dispersed material, often in the presence of a base to neutralize the HCl byproduct.

-

Purification: Wash the modified material to remove unreacted this compound and byproducts.

-

Characterization: Analyze the surface modification using techniques such as FTIR, contact angle measurements, and electron microscopy.

Caption: Conceptual workflow for surface modification using this compound.

Role in Drug Development and Biological Systems

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[5][7] The introduction of the oleoyl group can modify the pharmacokinetic properties of a drug, such as its lipophilicity and membrane permeability, which can enhance bioavailability.[5][7]

While specific signaling pathways directly involving this compound are not well-documented, related lipoamino acids, such as N-Oleoyl glycine, have been shown to interact with cellular signaling. For instance, N-Oleoyl glycine stimulates adipogenesis through the activation of the CB1 receptor and the subsequent enhancement of the insulin-mediated Akt signaling pathway.

Caption: Signaling pathway of N-Oleoyl glycine, a related lipoamino acid.

Safety and Handling

This compound is a corrosive substance that reacts with moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Store in a cool, dry place under an inert atmosphere.

This guide provides foundational knowledge for the safe and effective use of this compound in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP1746084B1 - Process for the preparation of saturated or unsaturated primary fatty amines - Google Patents [patents.google.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Physical Properties of Oleyl Chloride Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of oleyl chloride liquid. Designed for researchers, scientists, and professionals in drug development, this document aggregates key quantitative data, details relevant experimental methodologies, and visualizes fundamental chemical workflows and relationships.

Core Physical Properties of this compound

This compound, with the chemical formula C₁₈H₃₃ClO, is a long-chain fatty acyl chloride derived from oleic acid.[1] It presents as a colorless to pale yellow or clear brown oily liquid at room temperature.[1][2] Its physical characteristics are crucial for its application in organic synthesis, particularly in the production of surfactants, pharmaceuticals, and agrochemicals.[1]

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table summarizes these key quantitative data points for easy comparison. It is important to note that some variations in reported values exist, which can be attributed to differences in measurement conditions and sample purity.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 300.91 g/mol | [3] | |

| Density | 0.91 g/mL | 25 °C | [3][4] |

| 0.9 g/cm³ | 20 °C | [2] | |

| 0.912 g/mL | Not Specified | [3] | |

| Boiling Point | 193 °C | 4 mmHg | [3][4] |

| 175 - 180 °C | 1 kPa (approx. 7.5 mmHg) | [2] | |

| 200 °C | 11 mmHg | ||

| Refractive Index | 1.463 | n20/D | [3][4] |

| Melting Point | Data not readily available | ||

| Flash Point | >110 °C (>230 °F) | Closed cup | [2][3] |

| Solubility in Water | Insoluble (1.4 x 10⁻⁴ g/L) | 25 °C (estimated) | [1] |

| Solubility in Organic Solvents | Soluble | Acetone, Chloroform, Toluene, Tetrahydrofuran (THF), Ethanol, Ether | [1][2][3][5] |

Experimental Protocols

The determination of the physical properties of this compound follows standardized experimental procedures. While specific literature detailing these measurements for this compound is scarce, the following methodologies, based on ASTM standards and general laboratory practices, are applicable.

Determination of Density

The density of a liquid can be accurately measured using a digital density meter, a method standardized by ASTM D4052.

-

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the liquid.

-

Apparatus: A digital density meter equipped with a U-tube oscillator, a temperature-controlled cell, and a means for sample injection (e.g., a syringe).

-

Procedure:

-

Calibrate the instrument with two reference standards of known density (e.g., dry air and distilled water).

-

Set the temperature of the measurement cell to the desired temperature (e.g., 20 °C or 25 °C).

-

Inject a small, bubble-free aliquot of this compound into the U-tube.

-

Allow the reading to stabilize, and record the density value.

-

Clean and dry the U-tube between measurements.

-

Determination of Boiling Point

The boiling point of this compound is typically determined at reduced pressure due to its high molecular weight. A common laboratory method is micro-boiling point determination.

-

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary tube. As the liquid heats, the air in the capillary is expelled and replaced by the vapor of the substance. At the boiling point, a steady stream of bubbles emerges from the capillary. The sample is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary is recorded as the boiling point.

-

Apparatus: A Thiele tube or a melting point apparatus, a small test tube, a capillary tube (sealed at one end), and a calibrated thermometer.

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (open end down) and place it into the test tube with the this compound.

-

Attach the test tube to the thermometer and place the assembly in the heating apparatus (e.g., Thiele tube with heating oil).

-

Heat the apparatus gradually.

-

Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges.

-

For more accuracy, remove the heat source when bubbling is vigorous and record the temperature at which the liquid just begins to enter the capillary tube upon cooling.

-

Determination of Refractive Index

The refractive index of this compound can be measured using a refractometer, following a procedure similar to that described in ASTM D1218 for hydrocarbon liquids.

-

Principle: The refractive index is determined by measuring the critical angle of refraction of a light beam as it passes from a prism of known refractive index to the liquid sample.

-

Apparatus: An Abbe refractometer with a circulating fluid bath for temperature control and a sodium light source (D-line, 589 nm).

-

Procedure:

-

Set the temperature of the refractometer prisms to 20 °C.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Determination of Solubility

-

Principle: A known volume of a solvent is saturated with the solute (this compound) at a specific temperature. The amount of solute that dissolves is then determined gravimetrically.

-

Apparatus: A temperature-controlled shaker bath, volumetric flasks, a balance, and filtration apparatus.

-

Procedure (for a specific solvent):

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask.

-

Place the flask in a temperature-controlled shaker bath (e.g., at 25 °C) and agitate until equilibrium is reached (typically several hours).

-

Carefully filter the saturated solution to remove any undissolved this compound.

-

Take a known volume of the filtrate and evaporate the solvent under reduced pressure.

-

Weigh the remaining this compound to determine the mass that was dissolved in that volume of solvent.

-

Express the solubility in terms of g/100 mL or other appropriate units.

-

Synthesis of this compound

This compound is typically synthesized from oleic acid via chlorination. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Caption: Workflow for the synthesis of this compound.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The long, nonpolar hydrocarbon chain dominates its overall character, while the reactive acyl chloride group introduces polarity and specific chemical reactivity.

Caption: Influence of molecular structure on physical properties.

References

An In-depth Technical Guide to the Reactivity of Oleyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl chloride (cis-9-Octadecenoyl chloride), the acyl chloride derivative of oleic acid, is a highly reactive and versatile intermediate in organic synthesis. Its utility stems from the electrophilic nature of the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common oxygen, nitrogen, and sulfur-containing nucleophiles. It includes a summary of reaction conditions, quantitative data on yields, detailed experimental protocols for key transformations, and a discussion of the underlying reaction mechanisms.

Introduction: The Chemical Profile of this compound

This compound (CAS No: 112-77-6) is a long-chain fatty acyl chloride with the molecular formula C₁₈H₃₃ClO.[1] The molecule's reactivity is dominated by the acyl chloride moiety (-COCl), a highly electrophilic functional group susceptible to attack by electron-rich species.[2][3] This inherent reactivity makes it a crucial building block for the synthesis of a diverse array of oleic acid derivatives, including esters, amides, and thioesters, which have applications as surfactants, emulsifiers, pharmaceutical intermediates, and research reagents.[4][5]

Typically synthesized from oleic acid using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, this compound is a liquid that is highly sensitive to moisture.[6][7] Anhydrous conditions are therefore critical for its storage and use to prevent hydrolysis back to oleic acid and hydrochloric acid.[4]

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactions of this compound with nucleophiles proceed via a well-established nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[8]

-

Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.

-

Deprotonation (if applicable): If the original nucleophile was neutral (e.g., water, alcohol, amine), the resulting product will be positively charged. The eliminated chloride ion or another base in the reaction mixture (such as excess amine or an added scavenger like pyridine) removes a proton to yield the final, neutral product and a byproduct (e.g., HCl or a salt).[8]

Figure 1. General mechanism of nucleophilic acyl substitution.

Reactivity with Specific Nucleophiles

This compound's high reactivity allows for the synthesis of a wide range of derivatives under varied conditions. The choice of solvent, temperature, and the use of a base are critical for optimizing yield and minimizing side reactions, primarily hydrolysis.

Figure 2. Reactivity of this compound with various nucleophiles.

Oxygen Nucleophiles (Alcohols, Polyols)

-

Alcohols: The reaction with alcohols (esterification) is typically rapid and exothermic, producing an oleoyl ester and HCl gas.[9] To neutralize the HCl, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is often added, which also serves to catalyze the reaction.[8]

-

Polyols (e.g., Glycerol): this compound can acylate polyols like glycerol to produce mono-, di-, and tri-oleoyl glycerols, which are important in lipid research and formulation. The reaction often requires protecting groups to achieve regioselectivity, followed by deprotection.[10]

Nitrogen Nucleophiles (Amines, Amino Acids)

-

Amines: Primary and secondary amines react vigorously with this compound to form N-substituted oleamides.[8] The reaction is often performed at low temperatures to control its rate. Two equivalents of the amine are typically used: one as the nucleophile and the second to neutralize the liberated HCl. Alternatively, one equivalent of the amine can be used with a tertiary amine base like triethylamine.[11] The reaction with ammonia is reported to be intense and difficult to control, potentially leading to side reactions.

-

Amino Acids: The acylation of amino acids (e.g., glutamic acid) with this compound is a key step in producing surfactants and other functionalized biomolecules. The reaction is typically performed in an aqueous alkaline solution (Schotten-Baumann conditions), where the high pH deprotonates the amino group, increasing its nucleophilicity, and neutralizes the HCl byproduct.

Sulfur Nucleophiles (Thiols)

-

Thiols (Mercaptans): Thiols are excellent nucleophiles and react readily with this compound to form S-oleoyl thioesters.[8] Similar to reactions with alcohols and amines, a base is generally required to scavenge the HCl produced. Thioesters are valuable intermediates in organic synthesis, including in biochemical applications like peptide ligation.

Data Presentation: Summary of Reaction Conditions

The following table summarizes quantitative data from cited literature for the reaction of this compound with various nucleophiles.

| Nucleophile | Product | Molar Ratio (Oleyl-Cl:Nu:Base) | Solvent | Temp. | Time | Yield/Conv. | Ref. |

| Ethanolamine | Oleoyl Ethanolamide | 1 : ~2.3 : ~4.6 | Dichloromethane | RT | 4 h | N/A | [8] |

| Ethanolamine | Oleoyl Ethanolamide | 1 : 1.1 : 1.5 | 1,2-Dichloroethane | -20°C | 2 h | 78% | [11] |

| sn-3-Benzyl-glycerol | 1,2-Dioleoyl-3-benzyl-sn-glycerol | 1 : 0.5 : ~1.1 | DCM / Pyridine | 0°C→RT | Overnight | N/A | [10] |

| Glutamic Acid | N-Oleoyl Glutamic Acid | 1 : 0.9 : N/A (pH 9-14) | Water | 5-50°C | N/A | 78% Conv. | |

| Oleyl Alcohol | Oleyl Oleate | 1 : 1 : (Catalyst) | None | 130°C | 8 h | 96.8% | |

| Alkyl Thiol | Alkyl Thioester | 1 : 1 : 1.1 (Base) | Dichloromethane | 0°C→RT | 1-3 h | High (General) |

Note: "N/A" indicates data not available in the cited source. Yields for glycerol and ethanolamine[8] were not specified but the procedures are for synthesis. The thiol reaction is based on a general protocol for acyl chlorides as specific data for this compound was not found.

Experimental Protocols

The following protocols are representative methodologies for the reaction of this compound with different classes of nucleophiles. Standard laboratory safety precautions, including the use of personal protective equipment and a fume hood, are mandatory. All reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Figure 3. A general experimental workflow for this compound reactions.

Protocol: Synthesis of N-Oleoyl Ethanolamide (Amide Formation)

This protocol is adapted from the procedure described in patent CN100591661C.[11]

-

Preparation: In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve ethanolamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous 1,2-dichloroethane.

-

Reaction: Cool the solution to -20°C to -15°C in a cooling bath. Slowly add a solution of this compound (1.0 eq) in 1,2-dichloroethane dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -15°C.

-

Stirring: After the addition is complete, continue stirring the reaction mixture at -20°C to -15°C for 2 hours.

-

Work-up: Allow the mixture to warm to room temperature. Wash the reaction mixture with a 10% Na₂CO₃ solution. Separate the aqueous layer and extract it three times with 1,2-dichloroethane.

-

Isolation: Combine the organic layers and wash with saturated NaCl (brine). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid via column chromatography (e.g., ethyl acetate/petroleum ether) to obtain the pure N-oleoyl ethanolamide. A yield of 78% was reported for a similar procedure.[11]

Protocol: Synthesis of 1,2-Dioleoyl-sn-glycerol (Ester Formation)

This protocol is a representative method for the acylation of a protected polyol.[10]

-

Preparation: Dissolve sn-3-Benzyl-glycerol (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (as base and solvent) in a flask under an argon atmosphere.

-

Reaction: Cool the mixture to 0°C in an ice bath. Add this compound (2.1 eq) dropwise to the stirred solution.

-

Stirring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,2-Dioleoyl-3-benzyl-sn-glycerol.

-

Deprotection: Dissolve the crude product in ethyl acetate and add 10% Pd/C catalyst. Stir the mixture vigorously under a hydrogen atmosphere for 4-6 hours.

-

Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate and purify the crude 1,2-Dioleoyl-sn-glycerol by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol: General Synthesis of S-Oleyl Thioester (Thioester Formation)

This is a general protocol for the synthesis of thioesters from acyl chlorides, as specific literature for this compound was limited.

-

Preparation: To a solution of an alkyl thiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, add this compound (1.0 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Work-up: Wash the reaction mixture with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude thioester, which is often of high purity.

Conclusion

This compound is a cornerstone intermediate for the synthesis of oleochemicals. Its high reactivity, governed by the nucleophilic acyl substitution mechanism, allows for efficient conversion into esters, amides, and thioesters. Successful synthesis requires careful control of reaction conditions, particularly the exclusion of moisture, management of temperature, and the use of an appropriate base to neutralize the HCl byproduct. The protocols and data presented in this guide offer a technical foundation for researchers and professionals to effectively utilize this compound in the development of new materials and drug candidates.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102731293A - Method for synthesizing oleoyl chloride by triphosgene - Google Patents [patents.google.com]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Thioester synthesis by alkylation [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioester - Wikipedia [en.wikipedia.org]

- 11. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Oleyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl chloride (C18H33ClO), the acyl chloride derivative of oleic acid, is a pivotal intermediate in organic synthesis.[1][2][3][4] Its utility in the production of surfactants, pharmaceuticals, and agrochemicals is largely dictated by its solubility characteristics in various organic media.[2][4] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, complete with experimental protocols and logical workflow diagrams to aid researchers in its effective application.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[5] this compound possesses a long, nonpolar hydrocarbon tail and a highly polar acyl chloride functional group. This amphipathic nature influences its interaction with different types of organic solvents.

Qualitative Solubility of this compound

This compound is generally characterized by its good solubility in a range of organic solvents and its insolubility in water.[1][2] Upon contact with water, it undergoes rapid hydrolysis to form oleic acid and hydrochloric acid, making it moisture-sensitive.[1][2]

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

| Solvent | Chemical Formula | Type | Solubility | Reference |

| Acetone | C3H6O | Polar Aprotic | Soluble | [2][6] |

| Benzene | C6H6 | Nonpolar | Miscible | [7][8] |

| Chloroform | CHCl3 | Polar Aprotic | Soluble | [1][6][9][10][11] |

| Dichloromethane | CH2Cl2 | Polar Aprotic | Miscible | [7][8][12] |

| Diethyl Ether | (C2H5)2O | Polar Aprotic | Soluble | [1][7][9][12] |

| Ethanol | C2H5OH | Polar Protic | Soluble | [2] |

| Toluene | C7H8 | Nonpolar | Soluble | [6] |

| Tetrahydrofuran (THF) | C4H8O | Polar Aprotic | Soluble | [6] |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is adapted from standard laboratory procedures for solubility determination.[5][13][14]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given organic solvent.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvent (analytical grade)

-

Glass vials or test tubes with caps

-

Pipettes and graduated cylinders

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation of Solvent: Dispense a known volume (e.g., 1 mL) of the organic solvent into a clean, dry glass vial.

-

Initial Addition of Solute: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the solvent.

-

Mixing: Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution for any undissolved this compound. If the solution is clear, the this compound is considered soluble at this concentration.

-

Incremental Addition: Continue adding pre-weighed increments of this compound to the vial, vortexing after each addition, until the saturation point is reached (i.e., a persistent second phase or cloudiness is observed).

-

Semi-Quantitative Determination: Record the total mass of this compound that was completely dissolved in the known volume of the solvent. This provides a semi-quantitative measure of solubility (e.g., in mg/mL).

-

Qualitative Classification:

-

Soluble: If a significant amount of this compound dissolves (e.g., > 50 mg/mL).

-

Slightly Soluble: If a smaller amount of this compound dissolves (e.g., 10-50 mg/mL).

-

Insoluble: If minimal to no this compound dissolves (e.g., < 10 mg/mL).

-

Safety Precautions: this compound is a corrosive and moisture-sensitive compound.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

References

- 1. Buy this compound (EVT-334935) | 16507-61-2 [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.ws [chem.ws]

- 6. vandemark.com [vandemark.com]

- 7. grokipedia.com [grokipedia.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. byjus.com [byjus.com]

- 10. OLEOYL CHLORIDE | 112-77-6 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. fiveable.me [fiveable.me]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Mechanism of Acylation Reactions with Oleyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing acylation reactions involving oleyl chloride. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the reaction dynamics, experimental considerations, and applications of this compound in the synthesis of bioactive molecules and drug delivery systems.

Core Mechanism: Nucleophilic Acyl Substitution

This compound, as a long-chain fatty acyl chloride, is a highly reactive derivative of oleic acid. Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. The primary mechanism for acylation reactions with this compound is nucleophilic acyl substitution . This is a two-step addition-elimination process.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: A nucleophile (Nu-), such as an alcohol, amine, or thiol, attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion (Cl-), being a good leaving group, is expelled. This results in the formation of the new acylated product (e.g., an ester or amide) and hydrochloric acid (HCl) as a byproduct.

Caption: General mechanism of nucleophilic acyl substitution with this compound.

Acylation of Amines: The Schotten-Baumann Reaction

A common and important application of this compound is the acylation of primary and secondary amines to form amides. This reaction is often carried out under Schotten-Baumann conditions , which involve the use of a base, typically aqueous sodium hydroxide or an organic base like pyridine, to neutralize the hydrochloric acid byproduct. The base is crucial as it prevents the protonation of the amine nucleophile, which would render it unreactive.

The reaction is typically biphasic, with the this compound and the amine in an organic solvent, and the base in an aqueous phase. This setup facilitates the separation of the product from the reaction mixture.

Experimental Protocols and Quantitative Data

Synthesis of N-Oleoyldopamine

N-oleoyldopamine is a naturally occurring endovanilloid and endocannabinoid that has garnered significant interest in drug development due to its interaction with the TRPV1 receptor.[1] Its synthesis provides a well-documented example of this compound acylation.

Experimental Protocol:

A study on the efficient synthesis of N-acyldopamines provides a detailed protocol for the preparation of N-oleoyldopamine.[2] The optimized conditions involve the use of propylphosphoric acid cyclic anhydride (PPACA) as a condensation agent. However, for the purpose of illustrating the use of this compound, a more direct acylation approach is often employed.

A representative procedure for the acylation of dopamine hydrochloride is as follows:

-

Dopamine hydrochloride is suspended in a suitable dry organic solvent, such as dichloromethane (CH2Cl2), under an inert atmosphere (e.g., Argon).

-

A base, typically triethylamine (Et3N), is added to the suspension at 0°C to deprotonate the amine and neutralize the HCl salt.

-

This compound is then added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for a specified period.

-

The reaction mixture is then quenched, and the product is purified using standard techniques such as column chromatography.

Quantitative Data:

The yield of N-oleoyldopamine is highly dependent on the reaction conditions, including the choice of solvent, base, and condensation agent (if any). The following table summarizes the yields obtained under various conditions in a study aimed at optimizing the synthesis of N-oleoyldopamine.[2]

| Entry | Condensation Agent | Amine | Solvent | Procedure | N-Oleoyldopamine Yield (%) | O-Acylated Byproduct Yield (%) |

| 1 | EDCI | Et3N | CH2Cl2 | 1 | 12.3 | 2.0 |

| 2 | EDCI | Et3N | THF | 1 | 10.9 | 2.0 |

| 5 | EDCI | Et3N | CH2Cl2 | 2 | 13.0 | 2.5 |

| 6 | EDCI | Et3N | THF | 2 | 12.1 | 2.1 |

| 7 | EDCI | Et3N | CH2Cl2 | 3 | 12.5 | 2.3 |

| 8 | EDCI | Et3N | THF | 3 | 11.8 | 2.0 |

| 9 | EDCI | Pyridine | CH2Cl2 | 3 | 10.5 | 1.8 |

| 13 | PPACA | Et3N | CH2Cl2 | 3 | 85.0 | Not detected |

Data sourced from a study on N-acyldopamine synthesis.[2] EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, PPACA: Propylphosphoric acid cyclic anhydride.

Caption: A typical experimental workflow for the synthesis of N-oleoyldopamine.

Applications in Drug Development

The primary utility of this compound in drug development lies in its ability to introduce a long, lipophilic oleoyl chain into a drug molecule. This modification can significantly alter the physicochemical properties of the parent drug, leading to several potential benefits:

-

Enhanced Lipophilicity: Increasing the lipophilicity of a drug can improve its absorption across biological membranes, such as the intestinal wall or the blood-brain barrier.

-

Prodrug Formation: this compound can be used to create prodrugs, which are inactive precursors that are metabolized in the body to release the active drug. This can improve drug delivery, reduce side effects, and prolong the therapeutic effect.

-

Drug Delivery Systems: The oleoyl chain can serve as a lipid anchor, facilitating the incorporation of drugs into lipid-based drug delivery systems like liposomes and solid lipid nanoparticles.

This compound in Signaling Pathways: A Contextual Overview

While this compound itself is not directly involved in signaling pathways, the products of its acylation reactions often are. As mentioned, N-oleoyldopamine is an agonist of the TRPV1 receptor, a key player in pain sensation and inflammation.[3] By synthesizing N-oleoyldopamine and other N-acyl derivatives, researchers can create tools to probe and modulate these pathways.

Caption: Contextual relationship of this compound acylation to a signaling pathway.

Conclusion

This compound is a versatile and highly reactive reagent for the acylation of a wide range of nucleophiles. The fundamental mechanism of nucleophilic acyl substitution allows for the efficient introduction of the lipophilic oleoyl moiety, a strategy that is increasingly employed in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. A thorough understanding of the reaction mechanism and careful optimization of experimental conditions are paramount to achieving high yields and purity of the desired acylated products. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Review of oleyl chloride in organic chemistry

An In-depth Technical Guide to Oleyl Chloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound, the acyl chloride derivative of oleic acid, is a highly valuable and reactive intermediate in organic synthesis. Its unique structure, featuring a long C18 hydrocarbon chain with a cis-double bond and a terminal acyl chloride functional group, makes it a critical building block for introducing lipophilic properties into a wide range of molecules. This guide provides a comprehensive technical overview of this compound, including its properties, synthesis, key reactions, and experimental protocols, tailored for professionals in research and development.

Properties of this compound

This compound is a colorless to pale yellow or brown liquid with a pungent odor characteristic of acyl chlorides.[1][2] It is highly reactive, particularly towards nucleophiles, and is sensitive to moisture, hydrolyzing to oleic acid and hydrochloric acid upon contact with water.[1][3][4] This reactivity necessitates careful handling and storage under inert, anhydrous conditions.[1] It is soluble in common organic solvents like chloroform, ether, and toluene but insoluble in water.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (9Z)-Octadec-9-enoyl chloride | [5] |

| Synonyms | Oleic acid chloride, cis-9-Octadecenoyl chloride | [2] |

| CAS Number | 112-77-6 | [6] |

| Molecular Formula | C₁₈H₃₃ClO | [7] |

| Molecular Weight | 300.91 g/mol | [6][7] |

| Appearance | Colorless to pale yellow/orange/brown liquid/oil | [1][2][3][6] |

| Density | ~0.91 g/mL at 25 °C | [7][8] |

| Boiling Point | 193 °C / 4 mmHg; 199-201 °C / 11 mmHg | [6][8] |

| Refractive Index | n20/D 1.463 | [7][8] |

| Solubility | Soluble in organic solvents (ether, chloroform); Insoluble in water | [1][3] |

| Stability | Moisture-sensitive; stable under recommended storage conditions | [3][9] |

Synthesis of this compound

The primary route for synthesizing this compound is through the chlorination of its precursor, oleic acid. Various chlorinating agents can be employed, each with distinct advantages regarding yield, purity, and reaction conditions.

Table 2: Comparison of this compound Synthesis Methods from Oleic Acid

| Chlorinating Agent | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages & Notes | Source(s) |

| Thionyl Chloride (SOCl₂) | Tangential reactor, 35-min residence | 97-99 | ~89+ | Near-quantitative yield, minimal isomerization.[10] | [3][10] |

| Oxalyl Chloride | Hexane or Toluene solvent, 25-55°C | ~86 | High | High yield reported, but oxalyl chloride is more expensive.[10] | [10] |

| Phosphorus Trichloride (PCl₃) | 25-33°C → 55°C, 4 hours | ~60 | Variable | Economical and suitable for industrial scale, but yield is lower.[10] | [3][10][11] |

| Triphosgene (Solid Phosgene) | DMF catalyst, 40-80°C, 0.5-8h | ≤95 | High | Milder conditions, high selectivity, and safer to handle than phosgene gas. | [3][11] |

Experimental Protocols for Synthesis

Protocol 1: Synthesis using Thionyl Chloride (High Yield Method) This protocol is adapted from a procedure in Organic Syntheses, which utilizes a tangential apparatus for continuous reaction and removal of byproducts.[10]

-

Apparatus Setup: Assemble a tangential reaction column with a dropping funnel and a receiver flask connected to a distillation setup. The column should be pre-filled with thionyl chloride vapor by starting the distillation.[10]

-

Reaction: Place 70 g (0.25 mole) of oleic acid in the dropping funnel. Add the oleic acid dropwise into the top of the thionyl chloride-filled column over approximately 35 minutes.[10]

-

Work-up: The product collects in the receiver. To remove excess thionyl chloride, the collected product is heated on a steam bath under reduced pressure.[10]

-

Purification: The crude residue (72-74 g, 97-99% yield) is suitable for most applications. For higher purity, it can be distilled under very low pressure (b.p. 99–109°C / 25 μ).[10]

Protocol 2: Synthesis using Oxalyl Chloride This method is a common laboratory-scale procedure.

-

Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 g of oleic acid in 10 mL of an anhydrous solvent like hexane or toluene.

-

Addition of Reagent: Slowly add 2.0 mL of oxalyl chloride to the solution. The reaction will evolve gas (CO₂ and CO), so ensure proper ventilation.

-

Reaction: Stir the mixture at room temperature for 1.5 - 2 hours. The reaction can be gently heated to 50-55°C for 1 hour to ensure completion.

-

Isolation: Evaporate the solvent and excess oxalyl chloride in vacuo to yield the desired this compound as a colorless oil.

Caption: Synthesis of this compound from Oleic Acid.

Key Reactions of this compound

The high electrophilicity of the acyl chloride functional group makes this compound an excellent substrate for nucleophilic acyl substitution reactions. This reactivity is the foundation of its utility in synthesizing a variety of derivatives.[12][13]

A. Esterification

This compound readily reacts with alcohols and phenols to form oleate esters. These esters have widespread applications as surfactants, emulsifiers, lubricants, and have been investigated for pharmaceutical purposes, such as in the synthesis of solanesyl oleate and chlorogenic oleate.[3]

Protocol 3: General Procedure for Esterification

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the desired alcohol in an anhydrous aprotic solvent (e.g., THF, DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (typically 1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl byproduct.

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude ester product using column chromatography.

Caption: General pathway for oleate ester synthesis.

B. Amidation

The reaction of this compound with primary or secondary amines produces oleamides. These compounds are important in various industrial applications, including as slip agents for polymers.[14] The reaction with ammonia or primary amines can be very intense and difficult to control, sometimes leading to side reactions.[15]

Protocol 4: General Procedure for Amidation This protocol is adapted from the Schotten-Baumann reaction conditions.[16]

-

Reaction Setup: Dissolve the amine (primary or secondary) in a suitable aprotic solvent (e.g., THF, DCM).

-

Base Addition: Add a base (e.g., triethylamine, pyridine, or an aqueous solution of NaOH) to neutralize the HCl formed during the reaction. For less reactive amines, stronger, non-nucleophilic bases may be required.

-

Acylation: Cool the solution to 0 °C. Add this compound dropwise while stirring vigorously. The reaction is often rapid and exothermic.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., NaHCO₃ solution), and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be further purified by recrystallization or column chromatography.

Caption: General pathway for oleamide synthesis.

Applications in Research and Development

The versatility of this compound makes it a crucial intermediate in several high-value sectors:

-

Surfactants and Emulsifiers: this compound is a key starting material for producing a wide range of non-ionic surfactants used in detergents, cosmetics, and industrial formulations.[6][11]

-

Pharmaceuticals and Drug Delivery: It is used to introduce the long, lipophilic oleyl chain into drug molecules.[1][12] This modification can enhance a drug's solubility in lipid membranes, improve bioavailability, and facilitate its incorporation into drug delivery systems like self-emulsifying drug delivery systems (SEDDS).[6][17]

-

Cosmetic Formulations: Derivatives of this compound function as emollients and emulsifying agents in skin and hair care products, improving product texture, stability, and moisture retention.[6][13]

-

Biochemical Research: As a derivative of oleic acid, it is used in studies related to lipid metabolism and the synthesis of bioactive lipids like oleamide, a lipid messenger involved in sleep regulation.[3][18]

-

Polymer and Materials Science: It is used to chemically modify materials like jute fibers and cellulose to impart hydrophobicity and other desirable properties.[3][8]

Safety and Handling

This compound is a corrosive and hazardous chemical that requires strict safety protocols.[1][19]

-

Hazards: Causes severe skin burns and eye damage.[19] It is a lachrymator and is highly irritating to the respiratory tract upon inhalation.[1] Its high reactivity with water and other nucleophiles can lead to vigorous reactions.

-

Handling: All manipulations should be conducted in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[2][19]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, amines, and strong bases.[1][19] Containers must be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation.[1]

-

Spills: In case of a spill, neutralize the area with a weak base like soda ash or sodium bicarbonate before absorbing with an inert material.[20] Do not use water to clean up a spill, as this will generate corrosive HCl gas.

References

- 1. Page loading... [guidechem.com]

- 2. vandemark.com [vandemark.com]

- 3. Buy this compound (EVT-334935) | 16507-61-2 [evitachem.com]

- 4. CAS 112-77-6: oleoyl chloride | CymitQuimica [cymitquimica.com]

- 5. Oleoyl chloride | C18H33ClO | CID 5364783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. OLEOYL CHLORIDE | 112-77-6 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Page loading... [guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. ijnc.ir [ijnc.ir]

- 15. CN104193641A - Normal pressure synthesis method of oleamide - Google Patents [patents.google.com]

- 16. Amide Synthesis [fishersci.se]

- 17. researchgate.net [researchgate.net]

- 18. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. chempak.net [chempak.net]

An In-depth Technical Guide to the Stability and Storage of Oleyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of oleyl chloride and the optimal conditions for its storage and handling. This compound (C₁₈H₃₃ClO), the acyl chloride derivative of oleic acid, is a highly reactive chemical intermediate essential for synthesizing a wide range of molecules, including surfactants, emulsifiers, lubricants, and pharmaceutical agents.[1][2][3][4] Its utility is directly linked to the reactive acyl chloride functional group, which is also the source of its inherent instability, particularly its sensitivity to moisture.[1][2][5][6] Proper storage and handling are therefore critical to maintain its integrity, ensure experimental reproducibility, and guarantee laboratory safety.

Chemical Stability Profile

This compound is generally stable when stored under the recommended conditions.[1][7][8] However, its stability is significantly compromised by exposure to certain environmental factors, primarily moisture.

Primary Degradation Pathway: Hydrolysis The most significant factor affecting the stability of this compound is its high susceptibility to hydrolysis. The electrophilic carbon atom of the acyl chloride group is readily attacked by nucleophiles, with water being a common reactant.[2][6] Upon contact with water or atmospheric humidity, this compound rapidly decomposes into oleic acid and corrosive hydrochloric acid (HCl).[2][5][9]

Reaction: C₁₇H₃₃COCl (this compound) + H₂O (Water) → C₁₇H₃₃COOH (Oleic Acid) + HCl (Hydrochloric Acid)

This degradation pathway has two major consequences: it reduces the purity and reactivity of the this compound, and it generates corrosive HCl gas, which can degrade storage containers and create a hazardous environment.[10]

Other Factors Influencing Stability

-

Light: Direct sunlight should be avoided during storage to prevent potential photodegradation.[7]

-

Air: While the primary concern with air is its moisture content, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent hydrolysis and potential oxidation of the unsaturated carbon chain.[10][11]

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is mandatory.

Storage Summary The product should be stored in its original, tightly sealed container in a dedicated area that is cool, dry, dark, and well-ventilated.[7][9] It is crucial to protect the compound from moisture.[10][11] For prolonged storage, refrigeration or freezing is recommended.[1][7][12]

Incompatible Materials this compound is a reactive compound that should be stored away from incompatible materials. These include:

-

Strong acids and alkalis[7]

-

Strong oxidizing and reducing agents[7]

-

Alcohols and amines (reacts to form esters and amides)[9]

Quantitative Stability Data

The following table summarizes the available quantitative data on the storage and stability of this compound. It is important to note that specific stability can depend on the purity of the product and the precise storage conditions.

| Storage Temperature | Duration | Conditions | Source |

| -80°C | 6 months | In solvent, sealed storage, away from moisture | [7] |

| -20°C | 1 month | In solvent, sealed storage, away from moisture | [7] |

| -20°C | No data | Recommended storage temperature | [1] |

| 4°C | No data | Recommended storage temperature | [7] |

Note: If a product's Certificate of Analysis (COA) does not list a retest or expiration date, it indicates that suitable stability data to determine a shelf life is not available. In such cases, users should routinely inspect the product to ensure it performs as expected.[13]

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for this compound stability are not provided in the surveyed literature, a general workflow for assessing its degradation, primarily through hydrolysis, can be outlined.

General Protocol: Assessing Hydrolysis via Titration

-

Objective: To quantify the degree of hydrolysis by measuring the amount of hydrochloric acid produced over time under specific storage conditions.

-

Methodology:

-

A known quantity of this compound is stored under the test condition (e.g., specific temperature, humidity level).

-

At predetermined time points, an aliquot of the sample is carefully removed.

-

The sample is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or toluene).

-

The amount of HCl present is determined by titration with a standardized solution of a non-nucleophilic base (e.g., a tertiary amine like triethylamine or a standardized sodium hydroxide solution in a suitable solvent system).

-

The endpoint can be detected using a pH indicator or potentiometrically.

-

-

Data Analysis: The increase in HCl concentration over time is directly proportional to the rate of this compound decomposition.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 112-77-6: oleoyl chloride | CymitQuimica [cymitquimica.com]

- 6. Buy this compound (EVT-334935) | 16507-61-2 [evitachem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chempak.net [chempak.net]

- 9. vandemark.com [vandemark.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. OLEOYL CHLORIDE | 112-77-6 [chemicalbook.com]

- 13. オレオイルクロリド ≥89% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Esters Using Oleyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl chloride, the acyl chloride derivative of oleic acid, is a highly reactive and versatile chemical intermediate. Its principal application lies in the synthesis of a diverse range of oleyl esters. The introduction of the long-chain, unsaturated oleyl group can significantly modify the physicochemical properties of molecules, enhancing lipophilicity and facilitating formulation and delivery of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of oleyl esters, tailored for professionals in research and drug development.

Oleyl esters are of significant interest in various fields. They are used as emollients and plasticizers in cosmetics and serve as key components in the development of prodrugs and specialized drug delivery systems. By converting a hydrophilic drug molecule into a more lipophilic ester, researchers can improve its absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of these esters is typically achieved through the reaction of this compound with a suitable alcohol or phenol, often in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

The fundamental reaction for the synthesis of oleyl esters from this compound is a nucleophilic acyl substitution. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of the ester and hydrogen chloride.

Reaction: R-OH + Cl-CO-(CH₂)₇-CH=CH-(CH₂)₇-CH₃ → R-O-CO-(CH₂)₇-CH=CH-(CH₂)₇-CH₃ + HCl

Where R represents the alkyl or aryl group of the alcohol.

To drive the reaction to completion, a base, such as triethylamine (TEA) or pyridine, is commonly added to scavenge the HCl produced.

Data Presentation: Synthesis of Various Oleyl Esters

The following tables summarize the reaction conditions and outcomes for the synthesis of different oleyl esters.

Table 1: Synthesis of Oleyl Oleate

| Catalyst | Molar Ratio (Oleic Acid:Oleyl Alcohol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| NaHSO₄ | 1:1 | 9.9 wt% | 130 | 8 | 96.8 | [1][2][3] |

| [NMP][CH₃SO₃] | 1:1 | 9.9 wt% | 90 | 8 | 86 | [4] |

Table 2: Synthesis of Chlorogenic Acid Oleate

| Catalyst | Molar Ratio (CGA:Oleoyl Chloride) | Catalyst Molar Ratio (CGA:Catalyst) | Temperature (°C) | Reaction Time (min) | Conversion (%) | Reference |

| Triethylamine (TEA) | 1:1.5 | 1:1.5 | 25 | 20 | 76.62 | [5] |

Table 3: Synthesis of 4,4-Dimethylsterol Oleates

| Catalyst | Molar Ratio (Oleoyl Chloride:Sterol) | Temperature (K) | Reaction Time (min) | Conversion (%) | Reference |

| Pyridine | 1.1:1 | 313 | 60 | 99.27 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Oleyl Esters using this compound

This protocol describes a general method for the esterification of an alcohol with this compound.

Materials:

-

This compound

-

Alcohol of interest

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or pyridine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the cooled solution and stir for 10 minutes.

-

Addition of this compound: Add this compound (1.0 - 1.2 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude ester can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound from Oleic Acid

This protocol details the preparation of the starting material, this compound.

Materials:

-

Oleic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add oleic acid.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (1.5 - 2.0 eq) to the oleic acid at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. The evolution of SO₂ and HCl gas should be observed and directed to a suitable trap (e.g., a sodium hydroxide solution).

-

Isolation: After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be used directly or further purified by vacuum distillation.[6]

Mandatory Visualizations

Signaling Pathway of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Certain oleyl esters are part of a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These molecules have been shown to exert anti-diabetic and anti-inflammatory effects through the activation of G protein-coupled receptors, such as GPR40.

Caption: FAHFA signaling through GPR40 in a pancreatic β-cell.

Experimental Workflow: Synthesis and Purification of Oleyl Esters

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of an oleyl ester.

References

- 1. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-334935) | 16507-61-2 [evitachem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Amide Synthesis with Oleyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals and agrochemicals to polymers and materials. Oleyl chloride, the acyl chloride derivative of oleic acid, serves as a highly reactive and versatile building block for the introduction of the oleyl group (a C18 monounsaturated alkyl chain). This lipophilic moiety is often incorporated to modulate the physicochemical properties of molecules, enhancing their membrane permeability, solubility in nonpolar environments, or self-assembly characteristics.

These application notes provide a comprehensive overview of the synthesis of amides using this compound. Detailed protocols for the preparation of this compound from oleic acid, its subsequent reaction with primary and secondary amines, and methods for purification and characterization of the resulting oleyl amides are presented.

Data Presentation: A Comparative Overview of Reaction Conditions

The synthesis of oleyl amides from this compound is generally a high-yielding and rapid reaction. The choice of base, solvent, and reaction temperature can be adapted to the specific properties of the amine substrate. Below is a summary of typical reaction conditions and yields.

| Amine Type | Amine Example | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary | Ammonia | 2.0 (excess NH3) | Dichloromethane | 0 - 10 | 1 - 2 | >90 |

| Primary | Ethanolamine | Triethylamine (1.5) | Dichloromethane | 0 - RT | 1 | 55 |

| Primary | N-2-(4-methoxyphenyl)ethylamine | Sodium Methoxide (catalytic) | Methanol | Reflux | 8 | 68[1] |

| Secondary | N-benzyl-N-isopropylamine | Excess Amine (2.0) | Toluene | RT | Not Specified | >90[2] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Oleic Acid

This compound is a moisture-sensitive reagent and is typically prepared fresh from the more stable oleic acid. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

-

Oleic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (optional, as a solvent)

-